molecular formula C8H14N4O2 B5799490 Cis-1,6-diethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione CAS No. 139091-78-4

Cis-1,6-diethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione

Cat. No.: B5799490
CAS No.: 139091-78-4
M. Wt: 198.22 g/mol
InChI Key: RNUMZCRALZZCGI-UHFFFAOYSA-N
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Description

Cis-1,6-diethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound is characterized by its unique structure, which includes two ethyl groups and a tetrahydroimidazo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1,6-diethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with glyoxal in the presence of a suitable catalyst. The reaction is carried out in an aqueous medium at a temperature range of 25 to 95°C for several hours. The resulting intermediate is then subjected to further cyclization and purification steps to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Cis-1,6-diethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, alkylating agents, polar solvents.

Major Products Formed

    Oxidation: Imidazole derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced imidazole derivatives with hydrogenated ring systems.

    Substitution: Imidazole derivatives with substituted functional groups.

Scientific Research Applications

Cis-1,6-diethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the development of novel pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator. It may interact with specific biological targets, influencing biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities. It may serve as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials. Its unique structure imparts desirable properties to the final products.

Mechanism of Action

The mechanism of action of cis-1,6-diethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Further research is needed to elucidate the detailed mechanisms underlying its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cis-1,6-diethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione is unique due to its specific structural features, including the presence of ethyl groups and a tetrahydroimidazo ring system. These features impart distinct chemical and physical properties, making it suitable for a variety of applications in different fields. Its versatility and potential for modification further enhance its appeal for scientific research and industrial use.

Properties

IUPAC Name

3,4-diethyl-1,3a,6,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2/c1-3-11-6-5(9-7(11)13)10-8(14)12(6)4-2/h5-6H,3-4H2,1-2H3,(H,9,13)(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUMZCRALZZCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2C(NC1=O)NC(=O)N2CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355024
Record name Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,6-diethyltetrahydro-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139091-78-4
Record name Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,6-diethyltetrahydro-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cis-1,6-diethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
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Cis-1,6-diethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Reactant of Route 3
Cis-1,6-diethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Reactant of Route 4
Cis-1,6-diethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Reactant of Route 5
Cis-1,6-diethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Reactant of Route 6
Cis-1,6-diethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione

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